Cas no 1337880-11-1 (6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine dihydrochloride)

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-benzyl-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine Dihydrochl Oride
- 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridinedihydrochloride
- 1337880-11-1
- 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
- 4-c]pyridine dihydrochloride
- 6-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl
- 6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride
- 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine dihydrochloride
-
- インチ: InChI=1S/C13H15N3.2ClH/c1-2-4-11(5-3-1)9-16-7-6-12-8-14-15-13(12)10-16;;/h1-5,8H,6-7,9-10H2,(H,14,15);2*1H
- InChIKey: NRNRAFCTCUPUGZ-UHFFFAOYSA-N
- SMILES: C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl.Cl
計算された属性
- 精确分子量: 285.0799529g/mol
- 同位素质量: 285.0799529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.9Ų
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B187170-50mg |
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride |
1337880-11-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
TRC | B187170-25mg |
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride |
1337880-11-1 | 25mg |
$ 130.00 | 2022-06-07 | ||
Chemenu | CM273475-1g |
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride |
1337880-11-1 | 97% | 1g |
$1103 | 2024-08-02 |
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine dihydrochloride 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine dihydrochlorideに関する追加情報
Introduction to 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS No. 1337880-11-1)
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, identified by its CAS number 1337880-11-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrazolopyridine class, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of a benzyl group and the tetrahydropyrazolopyridine core enhances its pharmacological profile, making it a valuable scaffold for medicinal chemists exploring novel drug candidates.
The molecular structure of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride consists of a fused ring system comprising a pyrazole and a pyridine moiety, both of which are well-documented for their role in modulating various biological pathways. The dihydrochloride salt form of this compound improves its solubility in aqueous solutions, facilitating its use in biochemical assays and in vitro studies. This solubility advantage is particularly crucial for pharmaceutical applications where formulation and delivery efficiency are paramount.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazolopyridine derivatives in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The unique structural features of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride make it an attractive candidate for further investigation. Studies have demonstrated its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties. The benzyl group in particular contributes to the compound's stability and reactivity, enabling diverse chemical modifications that can fine-tune its biological activity.
In the context of drug discovery, the scaffold flexibility offered by the tetrahydropyrazolopyridine core allows for the exploration of multiple binding interactions with biological targets. This structural adaptability is a key factor in designing molecules with high selectivity and efficacy. Researchers have leveraged this property to develop analogs that exhibit improved pharmacokinetic profiles compared to their parent compounds. The dihydrochloride form further enhances these attributes by ensuring better bioavailability and shelf stability.
The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the process, minimizing side reactions and improving scalability. These efforts are critical for ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.
One of the most compelling aspects of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is its demonstrated ability to interact with specific enzymes and receptors implicated in various diseases. Preclinical studies have shown promising results in models of pain management and neuroprotection. The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as chronic pain syndromes and neurodegenerative disorders. These findings underscore the importance of continued research into this class of compounds.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride due to their broad spectrum of biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field. High-throughput screening (HTS) techniques have been instrumental in identifying novel derivatives with enhanced therapeutic potential. The integration of computational chemistry tools has further accelerated the discovery process by predicting molecular interactions and optimizing lead compounds.
The future prospects for 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride are bright given its structural versatility and biological relevance. Ongoing research aims to elucidate its mechanism of action at a molecular level and explore new therapeutic indications. The development of prodrugs or derivatives with improved pharmacokinetic properties is also an area of active investigation. Such advancements would not only enhance the therapeutic efficacy but also broaden the clinical applicability of this compound.
In conclusion,6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS No. 1337880-11-1) represents a promising candidate in pharmaceutical research due to its unique structural features and biological activities. Its role as a scaffold for developing novel drug candidates underscores its significance in addressing unmet medical needs. As research continues to uncover new insights into its pharmacological properties,this compound holds great potential for contributing to advancements in medicine.
1337880-11-1 (6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine dihydrochloride) Related Products
- 33665-90-6(acesulfame)
- 1022158-49-1(1H-Benzimidazole-6-methanol, 2-(methylthio)-)
- 2504147-29-7((R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride)
- 4160-61-6(methyl 4-oxothiane-3-carboxylate)
- 1864056-50-7(2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride)
- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)
- 26438-50-6(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ol)
- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 2227718-73-0(rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)
- 2138035-57-9(1-(propoxymethyl)cyclopropane-1-sulfonyl chloride)




